N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
Descripción
The compound N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The ethyl linker connects this pyrimidine moiety to a benzamide group bearing a dimethylsulfamoyl substituent at the para position.
Propiedades
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c1-26(2)30(28,29)14-7-5-13(6-8-14)18(27)23-10-9-17-24-15(12-3-4-12)11-16(25-17)19(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLVXSLPSNWRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20F3N3O2S
- Molecular Weight : 379.4 g/mol
- CAS Number : 1396862-76-2
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N3O2S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1396862-76-2 |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit enzymes involved in inflammatory pathways, notably decreasing the production of pro-inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .
- Receptor Modulation : It interacts with various receptors that are crucial in mediating inflammatory responses, potentially acting as an antagonist or partial agonist depending on the specific receptor type .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .
Anti-inflammatory Effects
In a series of preclinical studies, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated:
- Reduction in Edema : The compound significantly reduced paw edema in rat models induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .
- Cytokine Profiling : Analysis revealed decreased levels of pro-inflammatory cytokines (IL-1β, IL-6) in serum samples from treated animals compared to controls, suggesting a systemic anti-inflammatory effect .
Antimicrobial Activity
Research has also focused on the antimicrobial potential of this compound:
- In Vitro Studies : Tests against various bacterial strains showed that this compound exhibited significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus .
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Chronic Inflammatory Diseases : Given its potent anti-inflammatory properties, the compound may be explored for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Infectious Diseases : Its antimicrobial properties position it as a potential candidate for developing new antibiotics or adjunct therapies against resistant bacterial strains.
- Cancer Therapy : The modulation of inflammatory pathways could also be beneficial in cancer treatment, where inflammation plays a critical role in tumor progression .
Comparación Con Compuestos Similares
Structural Features
Pyrimidine derivatives are widely studied for their bioactivity. Below is a comparison of structural motifs and substituents across related compounds:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The trifluoromethyl group in the target compound likely increases lipophilicity compared to hydroxy or chlorinated analogs, impacting membrane permeability .
- The absence of melting point data for the target compound necessitates further characterization, though analogs with fluorinated groups (e.g., Example 53) show moderate thermal stability .
Q & A
Q. What are the most effective synthetic routes for N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-(dimethylsulfamoyl)benzamide, and how can intermediates be characterized?
- Methodological Answer : The compound requires multi-step synthesis, typically involving:
- Pyrimidine ring formation : Cyclocondensation of cyclopropylcarboxamide derivatives with trifluoromethyl ketones under acidic conditions (e.g., HCl/EtOH) to form the substituted pyrimidine core.
- Benzamide coupling : Activation of the carboxylic acid group (e.g., using HATU or EDCI) for coupling with the ethylenediamine linker.
- Sulfamoylation : Reaction of the benzamide intermediate with dimethylsulfamoyl chloride in anhydrous DCM, using a base like triethylamine to neutralize HCl byproducts .
- Characterization : Key intermediates are validated via /-NMR (confirming cyclopropyl and trifluoromethyl groups), LC-MS (purity >95%), and IR spectroscopy (amide C=O stretch at ~1650 cm) .
Q. How can researchers confirm the structural integrity of this compound, particularly the spatial arrangement of the cyclopropyl and trifluoromethyl groups?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spatial arrangements. For this compound:
- Grow single crystals via slow evaporation in a 1:1 DCM/hexane mixture.
- Compare observed bond angles (e.g., cyclopropyl C-C-C ~60°) and dihedral angles with DFT-optimized models.
- Validate trifluoromethyl orientation using -NMR chemical shifts (δ -60 to -70 ppm) and coupling patterns .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at 1–100 μM concentrations.
- Solubility/logP : Use shake-flask method with HPLC quantification to guide formulation studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoylation step, given steric hindrance from the dimethylsulfamoyl group?
- Methodological Answer :
- Solvent optimization : Replace DCM with less polar solvents (e.g., toluene) to reduce transition-state crowding.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfamoyl chloride.
- Temperature control : Perform reactions at 0–5°C to minimize side reactions while maintaining reactivity.
- Monitoring : Track progress via in situ FTIR to detect sulfonamide S=O stretches (1350–1300 cm) .
Q. What computational strategies can predict binding affinities of this compound with protein targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., in kinases).
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of key hydrogen bonds (e.g., benzamide NH with kinase backbone).
- Free-energy calculations : Apply MM-GBSA to rank binding poses, focusing on contributions from the trifluoromethyl group’s hydrophobicity .
Q. How can contradictory data on metabolic stability (e.g., CYP3A4 inhibition vs. clearance rates) be resolved?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays to distinguish competitive vs. non-competitive inhibition.
- Metabolite ID : Use LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation at cyclopropyl or N-demethylation).
- Species comparison : Cross-validate human liver microsomes with rat hepatocytes to isolate species-specific effects .
Q. What strategies mitigate decomposition of the cyclopropyl ring under acidic conditions during in vitro assays?
- Methodological Answer :
- pH stabilization : Use buffered media (e.g., PBS at pH 7.4) with 0.1% BSA to minimize acid-catalyzed ring opening.
- Prodrug approach : Mask the cyclopropyl group as an ester or carbamate, cleaved intracellularly by esterases.
- Accelerated stability testing : Monitor decomposition at 40°C/75% RH over 14 days via UPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
